An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-1'-acetonaphthone
An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-1'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-1'-acetonaphthone, an aromatic ketone, is a significant compound in various fields of chemical research, including medicinal chemistry and materials science. Its unique structural features, comprising a naphthalene ring substituted with hydroxyl and acetyl groups, confer upon it distinct physical and chemical properties. This guide provides a comprehensive overview of the physical characteristics of 2'-Hydroxy-1'-acetonaphthone, detailed experimental protocols for their determination, and a visualization of its role in key chemical processes.
Core Physical Properties
The physical properties of 2'-Hydroxy-1'-acetonaphthone are crucial for its handling, characterization, and application in research and development. These properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| Appearance | Light yellow to brown to dark green crystalline powder | [1][4][5][6] |
| Melting Point | 63-67 °C | [1][2][4][5][6][7] |
| Boiling Point | 178 °C at 13 mmHg; ~334.9 °C at 760 mmHg (extrapolated) | [1][4] |
| 130-123 °C at 2 mmHg | [2][3][5][8] | |
| Solubility | Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO), ethanol, ether, and chloroform. | [1][9][10] |
| pKa (Predicted) | 8.12 ± 0.50 | [1][5] |
| Flash Point | 130-132 °C | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for key experiments cited in the characterization of 2'-Hydroxy-1'-acetonaphthone.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used technique for this determination.
Methodology:
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Sample Preparation: A small amount of dry, finely powdered 2'-Hydroxy-1'-acetonaphthone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heating block or an oil bath.[2][9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.[4][10] For a pure compound, this range is typically narrow.[4]
Solubility Determination (Qualitative)
Understanding the solubility of a compound is essential for designing reaction conditions, formulations, and biological assays.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, diethyl ether) are used.
-
Procedure: A small, measured amount of 2'-Hydroxy-1'-acetonaphthone (e.g., 10 mg) is placed in a test tube.[1] A small volume of the chosen solvent (e.g., 1 mL) is added.[1]
-
Observation: The mixture is agitated vigorously. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid does not dissolve.[6] For compounds soluble in acidic or basic solutions, a neutralization step can be performed to see if the compound precipitates, confirming its acidic or basic nature.[6]
Visualizing Chemical Applications
2'-Hydroxy-1'-acetonaphthone serves as a versatile building block in organic synthesis and as a functional molecule in sensing applications.
Fluorescent Sensing of Aluminum Ions
Derivatives of 2'-Hydroxy-1'-acetonaphthone have been shown to act as "turn-on" fluorescent sensors for aluminum ions (Al³⁺).[3][11] The mechanism involves the binding of the Al³⁺ ion to the molecule, which enhances its fluorescence.
Caption: Workflow of 2'-Hydroxy-1'-acetonaphthone as a fluorescent sensor for Al³⁺.
Synthesis of Schiff Bases
2'-Hydroxy-1'-acetonaphthone is a common precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are synthesized through the condensation reaction with primary amines.
Caption: General workflow for the synthesis of Schiff bases from 2'-Hydroxy-1'-acetonaphthone.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. athabascau.ca [athabascau.ca]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. mdpi.com [mdpi.com]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]


